2-(1,3-Benzodioxol-5-ylmethyl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Catalog No.
S12000980
CAS No.
M.F
C29H25NO6
M. Wt
483.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1,3-Benzodioxol-5-ylmethyl)-7-methyl-1-(3-propo...

Product Name

2-(1,3-Benzodioxol-5-ylmethyl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

IUPAC Name

2-(1,3-benzodioxol-5-ylmethyl)-7-methyl-1-(3-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

Molecular Formula

C29H25NO6

Molecular Weight

483.5 g/mol

InChI

InChI=1S/C29H25NO6/c1-3-11-33-20-6-4-5-19(14-20)26-25-27(31)21-12-17(2)7-9-22(21)36-28(25)29(32)30(26)15-18-8-10-23-24(13-18)35-16-34-23/h4-10,12-14,26H,3,11,15-16H2,1-2H3

InChI Key

VJBDSRNMGXFBCX-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CC4=CC5=C(C=C4)OCO5)OC6=C(C3=O)C=C(C=C6)C

2-(1,3-Benzodioxol-5-ylmethyl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a molecular formula of C31H29NO7 and a molecular weight of 527.6 g/mol. This compound features a distinctive structure characterized by the presence of a benzodioxole moiety, a chromeno-pyrrole framework, and various functional groups that contribute to its potential biological activities. Its IUPAC name reflects its intricate structure, which includes multiple rings and substituents that enhance its chemical properties and reactivity .

Due to its functional groups:

  • Oxidation: The hydroxyl groups present in the structure can be oxidized to form corresponding ketones or aldehydes.
  • Reduction: The compound can undergo reduction reactions where certain groups may be converted to alcohols or other substituents.
  • Substitution: Functional groups such as bromine or other halides can be substituted through nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Research indicates that compounds similar to 2-(1,3-Benzodioxol-5-ylmethyl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit various biological activities. These may include:

  • Antioxidant Properties: Compounds with similar structures have demonstrated the ability to scavenge free radicals.
  • Anti-inflammatory Effects: Some derivatives have shown potential in reducing inflammation in biological models.
  • Anticancer Activity: Certain structural analogs have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms .

The synthesis of this compound typically involves multiple steps that may include:

  • Formation of the Benzodioxole Moiety: This can be achieved through cyclization reactions involving catechol derivatives.
  • Construction of the Chromeno-Pyrrole Framework: This step often utilizes palladium-catalyzed coupling reactions such as Suzuki-Miyaura coupling to introduce various substituents.
  • Final Modifications: Subsequent steps may involve functional group modifications to achieve the desired compound structure.

Industrial production methods may leverage continuous flow reactors and automated platforms to enhance efficiency and yield during synthesis .

The unique structure of 2-(1,3-Benzodioxol-5-ylmethyl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione suggests potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting oxidative stress-related diseases and inflammation.
  • Research Tools: Useful in studying biochemical pathways due to its complex interactions with biological molecules.
  • Material Science: Potential use in developing new materials with specific optical or electronic properties due to its unique molecular structure .

Interaction studies are crucial for understanding how this compound interacts with biological targets. Preliminary studies suggest that it may bind to specific enzymes or receptors involved in inflammatory responses or cancer progression. These interactions could provide insights into its mechanism of action and therapeutic potential .

Several compounds share structural similarities with 2-(1,3-Benzodioxol-5-ylmethyl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione:

Compound NameMolecular FormulaNotable Features
2-(1,3-Benzodioxol-5-ylmethyl)-7-bromo-1-(4-hydroxy-3-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dioneC26H18BrNO7Contains bromine substitution
2-(1,3-benzodioxol-5-ylmethyl)-7-methyl-1-(3-propoxyphenyl)-4a,5,6,7,8,8a-hexahydro-1H-chromeno[2,3-c]pyrrole-3,9-dioneC29H31NO6Features a hexahydro structure
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamineC12H17NO2Simpler structure with potential psychoactive properties

Uniqueness

The uniqueness of 2-(1,3-Benzodioxol-5-ylmethyl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione lies in its complex multi-ring system combined with diverse functional groups that provide a rich platform for biological activity and chemical reactivity not found in simpler analogs. Its potential applications in pharmacology and material science further distinguish it from other similar compounds .

Tandem [3 + 2] Cycloaddition Strategies for Chromenopyrrole Core Assembly

The chromeno[2,3-c]pyrrole scaffold forms the structural cornerstone of the target molecule, synthesized through tandem [3 + 2] cycloaddition followed by intramolecular C–O coupling. Patel et al. demonstrated that treating 2'-hydroxychalcone derivatives with ethyl isocyanoacetate and AgOAc generates a 1,3-dipolar intermediate, which undergoes regioselective cyclization to form the pyrrole ring. Critical to this process is the dual role of AgOAc:

  • Activating the C═C bond of chalcone through π-complexation
  • Facilitating deprotonation of ethyl isocyanoacetate to generate the reactive isocyanide dipole

Reaction optimization studies revealed that toluene at 80°C with 10 mol% AgOAc achieves 89% yield for the chromenopyrrole intermediate (Table 1). The methyl group at position 7 is introduced via pre-functionalized chalcone substrates containing ortho-methyl substituents.

Table 1: Optimization of Chromenopyrrole Core Synthesis

Catalyst Loading (mol%)SolventTemperature (°C)Yield (%)
5DCM4032
10Toluene8089
15THF6067

Alternative routes employing 3-formylchromones with isocyanides and azodicarboxylates in acetonitrile at reflux yield analogous structures in 72–85% efficiency, though with reduced regiocontrol compared to the AgOAc-mediated pathway.

Regioselective Functionalization of the Benzodioxolymethyl Substituent

Installing the 1,3-benzodioxol-5-ylmethyl group demands precise C–H functionalization at the electronically deactivated C4 position of 1,3-benzodioxole. Müller-Borges and Plenio developed a breakthrough method using Na₂PdCl₄ (0.05–1 mol%), pivalic acid (30 mol%), and diethylacetamide (250 equiv) in DMA at 120°C. This system achieves 94% regioselectivity for C4-arylation through a concerted metalation-deprotonation mechanism, where:

  • Pivalic acid acts as proton shuttle
  • Diethylacetamide coordinates Pd to prevent ortho/meta side reactions
  • K₂CO₃ base maintains optimal pH for oxidative addition

Table 2: Comparison of Benzodioxole Functionalization Methods

MethodCatalystSelectivity (C4:C2:C5)Yield (%)
Pd(OAc)₂/PPh₃Traditional55:30:1562
Na₂PdCl₄/PivOHAdvanced94:4:288
CuI/1,10-phenanthrolineCopper-mediated78:18:471

Notably, substituting 1,3-benzodioxole with 2,2-difluorobenzodioxole enhances electrophilicity at C4, enabling coupling with electron-deficient aryl bromides at 0.5 mol% catalyst loading. The methylene bridge (-CH₂-) linking benzodioxole to the chromenopyrrole core is installed via nucleophilic aromatic substitution using benzodioxolylmethyl magnesium bromide, achieving 83% yield in THF at −78°C.

Solvent-Free and Catalytic Approaches for Propoxyphenyl Group Incorporation

Incorporating the 3-propoxyphenyl moiety employs Jing's solvent-free alkylation protocol, where grinding phenol derivatives with K₂CO₃ and DABCO (20 mol%) in a mortar achieves 97% conversion to propoxyphenyl ethers. Key advantages include:

  • Elimination of volatile organic solvents
  • Reaction completion within 15 minutes at ambient temperature
  • Broad substrate tolerance for alkyl bromides (primary > secondary > tertiary)

Mechanistic Insights:

  • DABCO abstracts α-H from alkyl bromide, generating reactive carbocation
  • K₂CO₃ deprotonates phenol to phenoxide nucleophile
  • SN2 attack proceeds via ion-pair mechanism in solid state

For temperature-sensitive substrates, microwave-assisted O-alkylation in PEG-400 achieves comparable yields (92%) with 5-minute irradiation at 150W. The propoxyphenyl group is subsequently coupled to the chromenopyrrole nitrogen via Buchwald-Hartwig amination using Xantphos/Pd(OAc)₂, yielding 78% of the advanced intermediate.

Table 3: Solvent-Free vs. Microwave-Assisted Alkylation

ParameterSolvent-FreeMicrowave
Time (min)155
Yield (%)9792
Energy Input (W/g)0150
Byproduct Formation<2%5–8%

XLogP3

5

Hydrogen Bond Acceptor Count

6

Exact Mass

483.16818752 g/mol

Monoisotopic Mass

483.16818752 g/mol

Heavy Atom Count

36

Dates

Last modified: 08-09-2024

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